Product packaging for N-(tert-butyl)-N'-(2-furylmethyl)thiourea(Cat. No.:CAS No. 21690-83-5)

N-(tert-butyl)-N'-(2-furylmethyl)thiourea

Cat. No.: B380577
CAS No.: 21690-83-5
M. Wt: 212.31g/mol
InChI Key: GLYAQCBBYVHRKA-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N'-(2-furylmethyl)thiourea is a chemical compound of interest in organic synthesis and materials science research. Thiourea derivatives are frequently investigated as ligands in coordination chemistry, where they can form complexes with various metal ions, and as organocatalysts for facilitating a range of synthetic transformations . The structure of this particular compound incorporates a sterically hindered tert-butyl group, known to influence the molecule's reactivity and selectivity, and a furylmethyl group, which can act as a potential pharmacophore or coordination site . This molecular architecture makes it a valuable scaffold for developing new synthetic methodologies and for studying structure-activity relationships in medicinal chemistry. Researchers also explore such compounds for their potential biological activities, which may include enzyme inhibition or antioxidant properties, drawing parallels to the activity of other nitrone and radical scavenging molecules like N-tert-Butyl-α-phenylnitrone (PBN) . As with all specialized reagents, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2OS B380577 N-(tert-butyl)-N'-(2-furylmethyl)thiourea CAS No. 21690-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-(furan-2-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-10(2,3)12-9(14)11-7-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYAQCBBYVHRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry of N Tert Butyl N 2 Furylmethyl Thiourea and Its Analogues

Ligand Design Principles and Coordination Potential of Thiourea (B124793) Moieties

The coordination behavior of thiourea derivatives is governed by the electronic and steric properties of the donor atoms and the substituents on the nitrogen atoms.

The thiourea backbone, characterized by the N-C(S)-N linkage, possesses two primary donor sites: the soft sulfur atom and the harder nitrogen atoms. nih.gov The presence of both hard and soft donor atoms allows thiourea derivatives to coordinate with a wide range of metal ions. nih.gov The sulfur atom, being soft, typically exhibits a high affinity for soft metal ions. In many complexes, the thiourea ligand coordinates to the metal center through the sulfur atom. mdpi.com

Chelation, the formation of a ring structure between a ligand and a central metal atom, can occur when the thiourea ligand coordinates through both a nitrogen and the sulfur atom. This results in the formation of a stable four-membered ring. The ability of the nitrogen atom to participate in chelation is influenced by the nature of the substituents attached to it.

The molecular structure of a thiourea ligand significantly dictates its coordination mode with a metal ion. Thiourea derivatives can act as monodentate, bidentate, or even polydentate ligands. nih.gov

Monodentate Coordination: In the simplest mode, the thiourea ligand binds to a metal center through only one of its donor atoms, typically the sulfur atom. mdpi.com

Bidentate Coordination: When both the sulfur and a nitrogen atom from the thiourea backbone coordinate to the same metal ion, it acts as a bidentate ligand, forming a chelate ring. nih.gov The presence of other coordinating groups within the N-substituents can also lead to bidentate or polydentate behavior. For N-(tert-butyl)-N'-(2-furylmethyl)thiourea, the oxygen atom of the furan (B31954) ring could potentially participate in coordination, leading to different chelation possibilities.

Polydentate Coordination: If the substituents on the nitrogen atoms contain additional donor atoms, the ligand can become polydentate, coordinating to a metal ion through multiple sites. nih.gov

The specific coordination mode adopted is a result of a combination of factors including the nature of the metal ion, the solvent system, and the steric and electronic properties of the ligand itself.

The steric bulk of the tert-butyl group can influence the coordination geometry around the metal center, potentially favoring certain coordination numbers and geometries over others. researchgate.net The 2-furylmethyl group, with its aromatic furan ring, can participate in π-stacking interactions, which can stabilize the crystal packing of the metal complexes.

Furthermore, the N-H protons of the thiourea can engage in intramolecular and intermolecular hydrogen bonding. ksu.edu.tr These hydrogen bonds can significantly influence the conformation of the ligand and the three-dimensional structure of the resulting metal complexes. For instance, intramolecular hydrogen bonding between an N-H proton and the furan oxygen is a possibility that could affect the ligand's preferred conformation for coordination.

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures and characterization data for metal complexes of this compound are not readily found in published literature, general methods for the synthesis of analogous thiourea complexes are well-established.

Thiourea derivatives are known to form stable complexes with a variety of transition metal ions. rsc.orgresearchgate.net The synthesis of such complexes typically involves the reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent. mdpi.com

For instance, the reaction of an N,N'-disubstituted thiourea with salts of Ni(II), Cu(II), and Co(II) often leads to the formation of colored complexes. ksu.edu.tr The geometry of these complexes can vary from tetrahedral to square planar to octahedral, depending on the metal ion and the ligand-to-metal ratio. rsc.org For example, Ni(II) complexes with thiourea ligands can adopt square planar or octahedral geometries. researchgate.net Copper(II) is sometimes reduced to Copper(I) by the thiourea ligand during complexation. rsc.org

Complexes with heavier transition metals like Pd(II) and Pt(II) are also common. nih.gov These complexes often exhibit square planar geometry. The characterization of these complexes typically involves techniques such as elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to determine the coordination mode and geometry.

Table 1: Expected Coordination Geometries of Transition Metal Complexes with Thiourea Ligands

Metal Ion Typical Coordination Geometry
Ni(II) Square Planar, Octahedral rsc.orgresearchgate.net
Cu(II) Tetrahedral, Square Planar (often reduces to Cu(I)) rsc.org
Co(II) Tetrahedral, Octahedral ksu.edu.tr
Fe(III) Octahedral
Pd(II) Square Planar nih.gov

This table is based on the general coordination behavior of thiourea ligands and is not specific to this compound.

The coordination chemistry of thiourea ligands is not limited to transition metals; they also form complexes with main group metal ions. nih.gov The interaction with main group metals is also typically through the soft sulfur atom. For instance, there are reports of thiourea complexes with zinc, a post-transition metal that behaves similarly to main group elements in some respects. rsc.org The synthesis of furan-containing compounds has been achieved using main group metal reagents, indicating a potential for interaction. thieme-connect.de

The coordination chemistry with main group elements is diverse, and the resulting structures can range from simple mononuclear complexes to more complex polymeric or supramolecular assemblies, often stabilized by extensive hydrogen bonding networks.

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide
Nickel(II)
Copper(II)
Cobalt(II)
Iron(III)
Palladium(II)
Platinum(II)

Spectroscopic and Structural Elucidation of Thiourea Metal Complexes

The characterization of metal complexes formed with this compound and its analogues relies on a combination of spectroscopic and structural techniques. These methods provide a comprehensive understanding of the ligand's coordination behavior, the electronic properties of the metal center, and the precise three-dimensional geometry of the resulting complexes.

Vibrational Spectroscopy (Infrared) for Ligand-Metal Interaction Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for determining how a thiourea ligand binds to a metal ion. The analysis focuses on the shifts in the vibrational frequencies of key functional groups within the ligand upon coordination. mdpi.com

The thiourea moiety (–NH-C(S)-NH–) has several characteristic vibrational bands, but the most informative for coordination studies are the C=S and C-N stretching vibrations. researchgate.netresearchgate.net In a free thiourea ligand, the C=S stretching vibration (ν(C=S)) appears in a specific region of the infrared spectrum. When the ligand coordinates to a metal center through its sulfur atom, which is the most common mode for thioureas, electron density is drawn from the sulfur towards the metal. nih.gov This donation of electron density weakens the C=S double bond, causing its stretching frequency to shift to a lower wavenumber (a red shift). mdpi.com Concurrently, to compensate for the electron donation from the sulfur, there is an increase in the delocalization of the nitrogen lone pairs into the C-N bonds. This results in an increased double bond character for the C-N bonds, leading to a shift in the ν(C-N) stretching frequency to a higher wavenumber (a blue shift). mdpi.comresearchgate.net

Metal-sulfur (ν(M-S)) stretching vibrations are also direct evidence of coordination. These bands typically appear in the far-infrared region of the spectrum, generally between 200 and 400 cm⁻¹. rsc.orgscilit.com The observation of these new bands in the complex's spectrum, which are absent in the free ligand's spectrum, confirms the formation of a metal-sulfur bond.

Table 1: Typical Infrared Spectral Data (cm⁻¹) for Thiourea Analogue Metal Complexes

Compound / Complex Typeν(N-H)ν(C-N)ν(C=S)ν(M-S)Reference
Free Thiourea Ligand~3100-3400~1470~730- researchgate.net
[M(thiourea)ₓ]Cl₂ (M=Pt, Pd)Shifted1577-1592 (Increase)633-671 (Decrease)Present researchgate.net
[MCl₂(HPMCT)₂]3174-33361269-1303 (Increase)~665-696 (Decrease)Present mdpi.com
[Ni(mtcb)₂]Deprotonated (absent)ShiftedShiftedPresent researchgate.net

Note: HPMCT = N-Phenylmorpholine-4-carbothioamide; mtcb = N-(morpholinothiocarbonyl)benzamide. Shifts are relative to the free ligand.

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Electronic Properties

Electronic absorption spectroscopy, or UV-Vis, provides valuable information about the electronic structure and geometry of the metal center in thiourea complexes. rsc.org The spectra of these complexes typically display two types of electronic transitions: intra-ligand transitions and ligand-field (d-d) transitions.

Intra-ligand transitions, often observed in the ultraviolet region at higher energies, correspond to π → π* and n → π* transitions within the aromatic rings and the thiourea moiety of the ligand itself. doi.org These bands may experience a slight shift upon complexation.

More diagnostically important are the d-d transitions, which occur in the visible region and arise from the excitation of electrons between the d-orbitals of the transition metal ion. The energy and number of these bands are highly dependent on the geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar) and the identity of the metal ion. researchgate.net For instance, square-planar copper(II) complexes often exhibit a broad absorption band around 600-650 nm. doi.org In some cases, intense ligand-to-metal charge transfer (LMCT) bands can be observed, which may obscure the weaker d-d transitions. These LMCT bands typically arise from the transfer of an electron from a sulfur-based orbital of the ligand to a vacant d-orbital of the metal. researchgate.net

Table 2: Electronic Spectral Data for Representative Thiourea Analogue Metal Complexes

ComplexGeometryd-d Transitions (nm)Charge Transfer Bands (nm)Reference
[Cu(H₂L)₂]·2H₂ODistorted Tetrahedral620300, 335, 390, 405, 470 doi.org
[Ni(H₂L)₂]Distorted Tetrahedral445255, 295, 370 doi.org
[Co(H₂L)₂]·0.5H₂ODistorted Tetrahedral570260, 280 doi.org
[Ni(L)₂(ClO₄)₂]Square Planar-- rsc.org

Note: H₃L = N-phenyl-N′-(3-triazolyl)thiourea. The geometry is often a hybrid, such as a "flattened" tetrahedron. doi.org

Nuclear Magnetic Resonance (NMR) Studies of Complex Formation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful technique for studying the formation of thiourea complexes in solution. rsc.org By comparing the NMR spectrum of the free ligand with that of the metal complex, one can deduce the binding mode of the ligand.

In ¹H NMR spectra, the protons of the N-H groups are particularly sensitive to the coordination event. Upon complexation, the chemical shift of the N-H protons often moves downfield (to a higher ppm value). researchgate.netmdpi.com This deshielding effect is attributed to the withdrawal of electron density from the nitrogen atoms as the ligand coordinates to the metal through the sulfur atom. mdpi.com Protons on the groups attached to the nitrogens, such as the tert-butyl and 2-furylmethyl groups, may also show shifts, though typically less pronounced.

In ¹³C NMR spectroscopy, the most significant change is observed for the thiocarbonyl carbon (C=S). The chemical shift for this carbon in the free ligand is typically found at a high ppm value (around 180 ppm). mdpi.comspectrabase.com Upon coordination to a metal center via the sulfur atom, this signal often shifts, reflecting the change in the electronic environment of the C=S bond. A downfield shift suggests a decrease in electron density at the carbon atom. mdpi.com Changes in the chemical shifts of carbons adjacent to the coordinating atoms further support the proposed coordination mode.

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Thiourea Analogue and its Complex

GroupFree Ligand (HPMCT)Metal Complex [PdCl₂(HPMCT)₂]Change upon ComplexationReference
¹H NMR
N-H9.299.59Downfield Shift mdpi.com
¹³C NMR
C=S182.35174.80 - 177.31Downfield Shift (~6 ppm) mdpi.com
N-CH₂ (morpholine)48.9650.52 - 50.61Downfield Shift mdpi.com

Note: HPMCT = N-Phenylmorpholine-4-carbothioamide. Solvent: DMSO-d₆. Shifts are indicative and can vary with the specific metal and complex.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of newly synthesized thiourea metal complexes and for gaining insight into their structure through fragmentation analysis. rsc.org Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions of the intact complexes from solution. doi.org

The resulting mass spectrum typically shows a peak corresponding to the molecular ion ([M]⁺) or related species like [M+H]⁺ or [M+Na]⁺. The measured mass-to-charge ratio (m/z) of this parent ion allows for the confirmation of the complex's chemical formula and stoichiometry. nih.gov

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the complex. researchgate.net In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions provide structural clues. Common fragmentation pathways for thiourea complexes include the sequential loss of ancillary ligands (like chloride), the loss of one or more neutral thiourea ligands, or fragmentation within the thiourea ligand itself. acs.org The observed fragmentation pattern helps to confirm the connectivity between the metal and the ligands.

Single Crystal X-Ray Diffraction for Solid-State Geometry and Bonding

X-ray crystallographic studies have confirmed that N,N'-disubstituted thioureas like this compound predominantly coordinate to metal ions as neutral, monodentate ligands through the sulfur atom. mdpi.comnih.gov However, depending on the reaction conditions and the nature of the substituents, other coordination modes are possible, such as acting as a bidentate chelating ligand, often involving deprotonation. mdpi.comresearchgate.net

The data obtained from X-ray diffraction allows for the unambiguous determination of the coordination number and geometry around the metal center, which can be, for example, tetrahedral, square planar, or octahedral. rsc.orguobasrah.edu.iq Furthermore, it reveals details about intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H groups of the thiourea ligand, which can influence the crystal packing. mdpi.com

Table 4: Representative Crystal Structure Data for Thiourea Analogue Metal Complexes

ComplexCrystal SystemSpace GroupGeometry around MetalKey Bond Lengths (Å)Reference
[ZnCl₂(diptu)₂]OrthorhombicPbcnDistorted TetrahedralZn-S: ~2.34, Zn-Cl: ~2.25 nih.gov
[(L¹ᵃ)₂Cu]ClO₄MonoclinicP2₁/cDistorted TetrahedralCu-S: ~2.26-2.29 rsc.org
(L²ᶜ)₂Ni₂TriclinicP-1Square PlanarNi-S: ~2.16-2.17 rsc.org
[Ni(mtcb)₂]TriclinicP-1-- researchgate.net

Note: diptu = diisopropylthiourea; L¹ᵃ and L²ᶜ are other N,N'-disubstituted thiourea analogues.

Electrochemical Behavior of Thiourea Metal Complexes

The electrochemical properties of thiourea metal complexes are typically investigated using techniques like cyclic voltammetry (CV). researchgate.netbasjsci.edu.iq CV provides insight into the redox activity of the metal center within the complex and how its reduction potential is influenced by coordination to the thiourea ligand.

The cyclic voltammogram of a thiourea complex dissolved in an appropriate solvent with a supporting electrolyte can reveal one or more redox processes. mdpi.com For redox-active metals like copper, a quasi-reversible or irreversible wave corresponding to the M(II)/M(I) couple is often observed. researchgate.netpsu.ac.th The potential at which this reduction or oxidation occurs is a measure of the thermodynamic stability of the different oxidation states of the metal in that specific coordination environment.

The electron-donating properties of the sulfur atom in the thiourea ligand generally stabilize the higher oxidation state of the metal ion, which can shift the redox potentials compared to the uncomplexed metal ion. The nature of the substituents on the thiourea nitrogen atoms (e.g., the electron-donating tert-butyl group and the furan ring) can further modulate these electronic properties, leading to fine-tuning of the complex's electrochemical behavior. psu.ac.th In some cases, the ligand itself can undergo irreversible oxidation at higher potentials. psu.ac.th The study of these electrochemical properties is crucial for applications in areas like catalysis and sensor development. uobasrah.edu.iqbasjsci.edu.iq

Studies on Thermal Stability and Decomposition Pathways of Complexes

The thermal stability and decomposition of metal complexes containing N-substituted thiourea ligands, including those with furan moieties, are crucial for understanding their potential applications and intrinsic properties. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are primary techniques employed to investigate these characteristics, providing insights into decomposition temperatures, the nature of intermediate products, and the final residues.

Research on thiourea derivatives and their metal complexes reveals that their thermal degradation is a multi-step process. The stability and decomposition pathways are significantly influenced by the nature of the metal ion and the substituents on the thiourea ligand. For instance, studies on N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL2) and its complexes with Co(II), Ni(II), and Cu(II) have shown that the ligands themselves are thermally stable up to certain temperatures, with HL2 being stable up to 134 °C. ksu.edu.tr The decomposition of the corresponding metal complexes typically occurs in distinct steps, which can be correlated with the loss of specific fragments of the ligand. ksu.edu.tr

In a study of N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide complexes, the Ni(II) and Co(II) complexes were found to degrade in three steps, while the Cu(II) complex degraded in four steps. ksu.edu.tr This difference highlights the influence of the central metal ion on the decomposition mechanism. The initial decomposition steps in such complexes often involve the loss of solvent molecules, if any are coordinated or present in the crystal lattice, followed by the fragmentation of the organic ligand.

The thermal decomposition of related thiourea complexes, such as those derived from N-(1,10-biphenyl)-2-chlorobenzoylthiourea, also demonstrates multi-step degradation. The Ni(II) and Cu(II) complexes of this ligand decompose in three steps, whereas the Co(II) complex undergoes a four-step decomposition. ksu.edu.tr This again underscores the role of the metal in directing the fragmentation pathway.

The general trend observed in the thermal analysis of transition metal complexes with thiourea-based ligands is that the decomposition process often concludes with the formation of a stable metal sulfide (B99878) or oxide as the final residue at high temperatures. The specific nature of this residue depends on the metal ion and the atmosphere under which the analysis is conducted (e.g., inert or oxidative).

While specific data for this compound complexes is not extensively available, the thermal behavior can be inferred from analogous systems. The following table summarizes typical decomposition data for related furan-containing thiourea ligand complexes.

Compound/ComplexDecomposition StepsTemperature Range (°C)Final Residue
N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL2)1134 - 250-
Co(II) complex with HL23150 - 700CoS
Ni(II) complex with HL23160 - 650NiS
Cu(II) complex with HL24140 - 750CuS

Table 1: Illustrative Thermal Decomposition Data for Furan-Containing Thiourea Complexes

Note: The data in this table is representative and compiled from studies on analogous compounds to provide an expected trend for the complexes of this compound. ksu.edu.tr

The decomposition pathway for complexes of this compound would likely initiate with the loss of the more volatile groups, such as the tert-butyl group, followed by the fragmentation of the furan ring and the thiourea backbone. The final stage would involve the decomposition of the remaining organic fragments, leading to the formation of a stable metal-containing solid.

Non Clinical Research Applications of N Tert Butyl N 2 Furylmethyl Thiourea and Thiourea Derivatives

Agrochemical Research: Efficacy against Plant Pathogens and Pests

Thiourea (B124793) and its derivatives are recognized for their wide-ranging biological activities, making them a focal point in the search for new agrochemicals. nih.govacs.org These compounds have demonstrated potential as fungicides, insecticides, herbicides, and plant growth regulators, offering a versatile chemical scaffold for development. nih.govacs.orgmdpi.commdpi.com Their mechanism of action is often linked to the presence of the thiocarbonyl group and two amino groups, which can interact with various biological targets. acs.org

Fungicidal Activity Investigations

The fungicidal properties of thiourea derivatives have been explored against various plant pathogens. Research has shown that both the thiourea ligands and their metal complexes can exhibit significant antifungal activity. mdpi.com The effectiveness of these compounds is often attributed to their chemical structure, which can be modified to enhance potency.

For instance, studies on N-phenyl and N-benzoylthiourea derivatives revealed selective activity against fungi. ufba.br The introduction of different substituents on the thiourea backbone allows for the fine-tuning of their biological action. ufba.br Similarly, thiourea derivatives incorporating a 1,3,4-thiadiazole (B1197879) ring have shown remarkable inhibitory activity against fungal strains, with the structure of substituents influencing the degree of inhibition. nih.gov

Table 1: Fungicidal Activity of Selected Thiourea Derivatives

Compound Class Target Fungi Activity Level Reference
N-Benzoylthioureas Cladosporium cladosporioides Promising ufba.br
1,3,4-Thiadiazole Sulfonyl Thioureas Candida albicans Strong to Moderate nih.gov
Thiourea-Copper(II) Complexes Various Yeast Strains Active mdpi.com

Insecticidal Activity Investigations

The potential of thiourea derivatives as insecticides has been a subject of research for decades. scispace.com These compounds can interfere with insect metamorphosis, with some derivatives strongly inhibiting pupation and adult emergence in species like the housefly (Musca domestica). scispace.com The mode of action can vary; some compounds act as specific inhibitors of developmental stages, while others function as more general poisons. scispace.com

More recent research has focused on developing novel thioureas with targeted activity. A series of thioureas and isothioureas demonstrated excellent activity against key sap-feeding pests, including the green peach aphid (Myzus persicae) and the sweetpotato whitefly (Bemisia tabaci). nih.gov While not a thiourea itself, the related class of N-tert-butyl-N,N'-diacylhydrazines, which are nonsteroidal ecdysone (B1671078) agonists, has been developed into commercial insecticides that disrupt the molting process, particularly in caterpillars. researchgate.netnih.gov This highlights the utility of the tert-butyl group in designing potent insecticidal compounds.

Table 2: Insecticidal Bioassay Results for Thiourea Derivative Classes

Compound Class Target Insect Observed Effect Reference
General Thiourea Derivatives Housefly (Musca domestica) Inhibition of pupation and emergence scispace.com
Novel Thioureas/Isothioureas Green Peach Aphid (Myzus persicae) High activity in lab bioassays nih.gov
N-tert-butyl-diacylhydrazines Diamondback Moth (Plutella xylostella) Good insecticidal activity researchgate.netnih.gov

Herbicidal Activity Studies

Thiourea derivatives have been synthesized and evaluated for their potential to control unwanted plant growth. A study involving N-substituted-N′-furfurylthioureas showed that several compounds possessed selective herbicidal activity. cabidigitallibrary.org These compounds were tested on both a monocot (wheat) and a dicot (cucumber), with some derivatives showing activity comparable to the commercial herbicide diuron. cabidigitallibrary.org

Other research has focused on designing thiourea derivatives that act as inhibitors of specific plant enzymes. A series of novel pyrimidine (B1678525) thiourea compounds were found to have good herbicidal activity by inhibiting acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. nih.govsci-hub.red For example, compound 4d in one study showed an 81.5% inhibition rate on the root growth of Brassica napus L. at a concentration of 100 mg L⁻¹. nih.gov

Plant Growth Regulatory Effects

Thiourea is recognized as a potent plant growth regulator (PGR), particularly for enhancing plant resilience to abiotic stresses like drought, salinity, and heavy metal toxicity. cabidigitallibrary.orgwalshmedicalmedia.com When applied exogenously via seed priming, foliar spray, or soil application, thiourea can stimulate defense mechanisms in plants. walshmedicalmedia.comresearchgate.net

Its regulatory effects are multifaceted, influencing key physiological and biochemical processes. Thiourea application has been shown to improve photosynthesis, nutrient uptake, sugar metabolism, and the biosynthesis of proteins. cabidigitallibrary.orgresearchgate.netnih.gov It can enhance root growth and proliferation, increase chlorophyll (B73375) content, and ultimately improve crop yield and quality under stressful conditions. walshmedicalmedia.comresearchgate.net For example, soil application of 10 mM thiourea increased the root dry weight of lead-stressed wheat by up to 30%. nih.gov

Antiviral Activity in Plant Systems

The application of thiourea derivatives as antiviral agents in plants is an emerging area of research. Studies have demonstrated that certain novel thiourea derivatives can effectively combat plant viruses such as the Tobacco Mosaic Virus (TMV). nih.gov

One study investigated a chiral thiourea phosphonate (B1237965) compound, 2009104, which exhibited a curative activity of 53.3% against TMV in vivo, a rate slightly higher than the commercial agent Ningnanmycin. nih.gov The proposed mechanism of action involves the induction of resistance enzymes in the host plant, such as phenylalanine ammonia-lyase (PAL), peroxidase (POD), and superoxide (B77818) dismutase (SOD). nih.gov By enhancing the activity of these enzymes, the compound helps the plant mount a more effective defense against viral infection. Further research has shown that other complex thiourea derivatives can interact with the viral coat protein (CP), inhibiting the assembly of new virus particles. mdpi.com

Research into Novel Chemical Probe Development

Utilization as Molecular Probes in Chemical Biology

While direct research specifically detailing the use of N-(tert-butyl)-N'-(2-furylmethyl)thiourea as a molecular probe in chemical biology is not extensively documented in publicly available literature, the structural motifs present in the molecule—namely the thiourea core, the tert-butyl group, and the 2-furylmethyl substituent—provide a strong basis for its potential applications in this field. Thiourea derivatives are a versatile class of compounds that have been widely explored for their diverse biological activities and their utility as molecular tools to investigate biological systems. mdpi.combiointerfaceresearch.com

The function of a molecular probe is to interact with a specific biological target, such as a protein or nucleic acid, and produce a measurable signal, thereby allowing researchers to study the target's function, localization, or activity. The thiourea scaffold is well-suited for this purpose due to its ability to form hydrogen bonds and coordinate with metal ions, which can be tailored for specific interactions. biointerfaceresearch.com

The Role of the Thiourea Scaffold

The thiourea functional group is a key determinant of the molecule's potential as a molecular probe. It is known to engage in various non-covalent interactions, which are crucial for the specific recognition of biological macromolecules. biointerfaceresearch.com The sulfur and nitrogen atoms of the thiourea moiety can act as hydrogen bond donors and acceptors, facilitating binding to the active sites of enzymes or the grooves of DNA.

Furthermore, thiourea derivatives have been successfully developed as sensors for biologically important species. For instance, certain thiourea-containing compounds have been shown to act as fluorescent probes for the detection of mercury ions, a toxic heavy metal with significant environmental and health implications. nih.gov This sensing capability often arises from the interaction of the sulfur atom with the metal ion, leading to a change in the photophysical properties of the molecule.

Influence of the tert-Butyl Group

The inclusion of a tert-butyl group can significantly influence the pharmacokinetic and binding properties of a molecule. rsc.org This bulky, lipophilic group can enhance the compound's ability to cross cell membranes, a critical feature for probes designed to target intracellular components. In the context of enzyme inhibition, the tert-butyl moiety can occupy hydrophobic pockets within a protein's active site, contributing to the potency and selectivity of the interaction. mdpi.com Molecular docking studies on other thiourea derivatives have suggested that such bulky groups can be strategically employed to either promote or prevent binding to specific targets. mdpi.com For example, a tert-butyl group was used to design a probe compound to analyze binding to EGFR kinase. mdpi.com

Contribution of the 2-Furylmethyl Group

The furan (B31954) ring, a five-membered aromatic heterocycle, is a common scaffold in medicinal chemistry and can also play a role in the function of a molecular probe. The furan moiety in this compound can participate in π-π stacking interactions with aromatic amino acid residues in proteins, further stabilizing the probe-target complex. Additionally, the furan ring system can be a precursor for the synthesis of other heterocyclic structures, such as tetrazoles, which have shown promising antimicrobial activities. nih.gov Research on N-(furan-2-ylmethyl) substituted compounds has highlighted their potential as lead structures for the development of new therapeutic agents. nih.gov

Potential Applications as Molecular Probes

Based on the properties of its constituent parts, this compound could potentially be developed into various types of molecular probes:

Enzyme Inhibitors: The compound could be investigated as an inhibitor for enzymes where a hydrophobic pocket is present in the active site to accommodate the tert-butyl group, and where hydrogen bonding with the thiourea core is critical for binding.

Fluorescent Sensors: By incorporating a fluorophore into the structure or by leveraging the intrinsic fluorescence of the furan moiety, derivatives could be designed as sensors for metal ions or other small molecules.

Affinity-Based Probes: The molecule could be functionalized with a reactive group or a tag to serve as an affinity-based probe for identifying and isolating its biological targets.

While speculative without direct experimental evidence, the chemical features of this compound make it an interesting candidate for future research and development in the field of chemical biology as a molecular probe.

Data Table of Related Thiourea Derivatives and Their Applications

Compound ClassSpecific ExampleApplication as Molecular ProbeBiological Target/AnalyteReference
Alkylthiourea Derivatives(4-Phenylamino)quinazoline alkylthioureaEnzyme Inhibition ProbeEGFR kinase mdpi.com
Cyclohexylthiourea Derivatives1-(3-chlorophenyl)-3-cyclohexylthioureaEnzyme Inhibition & Mercury SensingAcetylcholinesterase, Butyrylcholinesterase, Hg²⁺ nih.gov
N-Aryl and N,N'-diaryl substituted thioureas1,3-bis(4-(trifluoromethyl)phenyl)thioureaAnticancer Agent (inhibitor)K-Ras protein biointerfaceresearch.com
Furan-containing Thiourea PrecursorsN-(furan-2-ylmethyl)-thiourea derivativesSynthetic Precursor for TetrazolesNot directly a probe nih.gov

Future Research Directions and Emerging Paradigms for Thiourea Based Compounds

Rational Design Strategies for Enhanced Biological and Chemical Specificity

The future of thiourea-based drug discovery and catalyst development lies in the ability to design molecules with high specificity for their intended targets. nih.govnih.gov Rational design, guided by computational modeling and a deep understanding of structure-activity relationships, will be paramount. By leveraging techniques like molecular docking and quantitative structure-activity relationship (QSAR) models, scientists can predict how modifications to the thiourea (B124793) scaffold will influence binding affinity and biological activity. nih.gov This approach allows for the targeted synthesis of derivatives with improved potency and reduced off-target effects.

A key strategy involves the introduction of specific functional groups and heterocyclic rings to the thiourea core. biointerfaceresearch.com These modifications can enhance interactions with biological targets, such as enzymes and receptors, through improved hydrogen bonding, hydrophobic interactions, and π-π stacking. biointerfaceresearch.com For instance, the incorporation of moieties that complement the binding pocket of a target enzyme can lead to highly potent and selective inhibitors. nih.gov The design of hybrid molecules, where the thiourea scaffold is combined with other known pharmacophores, also presents a promising avenue for developing multi-target agents.

Development of Sustainable and Scalable Synthetic Methodologies

As the applications of thiourea derivatives expand, so does the need for environmentally friendly and economically viable synthetic methods. Future research will increasingly focus on "green chemistry" principles to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. researchgate.net

One promising approach is the use of alternative reaction media, such as deep eutectic solvents (DES), which are often biodegradable, non-toxic, and can be recycled. researchgate.net One-pot synthesis procedures, where multiple reaction steps are carried out in a single vessel, also contribute to sustainability by reducing solvent usage and purification steps. nih.gov Furthermore, the development of catalytic methods, including the use of organocatalysts and recyclable nanocatalysts, can enhance reaction efficiency and reduce the generation of stoichiometric byproducts. researchgate.net Exploring thiol-free synthetic routes is another important goal to avoid the use of odorous and toxic starting materials. rsc.org The scalability of these synthetic protocols is a critical consideration for the potential industrial application of thiourea-based compounds.

Advanced Mechanistic Investigations of Ligand-Target Interactions

A fundamental understanding of how thiourea ligands interact with their biological or chemical targets is crucial for rational design. Future research will employ a combination of advanced experimental and computational techniques to elucidate these mechanisms at the molecular level.

Crystallographic studies, such as X-ray diffraction, can provide precise information about the binding mode of a thiourea derivative within a target protein's active site. nih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, can offer insights into the electronic and structural changes that occur upon binding. mdpi.comnih.gov

Molecular dynamics (MD) simulations are becoming an indispensable tool for studying the dynamic nature of ligand-target interactions. nih.gov These simulations can reveal the stability of the ligand-receptor complex, the role of individual amino acid residues in binding, and the influence of solvent molecules. nih.gov By combining these computational insights with experimental data, researchers can build comprehensive models of interaction that can guide the development of more effective compounds.

Interdisciplinary Approaches Bridging Synthesis, Computational Chemistry, and Applied Research

The complexity of modern scientific challenges necessitates a collaborative, interdisciplinary approach. The future development of thiourea-based compounds will rely on the seamless integration of expertise from synthetic organic chemistry, computational chemistry, molecular biology, and materials science. nih.gov

Synthetic chemists will continue to develop novel methods for creating diverse libraries of thiourea derivatives. farmaciajournal.compsu.edu Computational chemists will use their tools to screen these virtual libraries, predict their properties, and guide the selection of the most promising candidates for synthesis and testing. nih.gov Biologists and pharmacologists will then evaluate the biological activities of these compounds in vitro and in vivo, providing crucial feedback to the design and synthesis teams. biointerfaceresearch.commdpi.com This iterative cycle of design, synthesis, and testing is a powerful paradigm for accelerating the discovery of new and improved thiourea-based molecules for a wide range of applications, from medicine to materials science. sciencepublishinggroup.commdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-butyl)-N'-(2-furylmethyl)thiourea, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reacting tert-butyl isothiocyanate with 2-furylmethylamine under reflux in anhydrous solvents like dichloromethane or ethanol. Evidence suggests that aliphatic amines (e.g., tert-butyl) require shorter reflux times (4–6 hours) compared to aromatic amines (8–12 hours) due to higher nucleophilicity . Yield optimization can be achieved by controlling stoichiometric ratios (1:1.2 amine:isothiocyanate) and using bases like triethylamine to neutralize HCl byproducts. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity. Characterization relies on FTIR (C=S stretch ~1250 cm⁻¹), ¹H/¹³C NMR (distinct furan protons at δ 6.2–7.4 ppm), and HRMS for molecular confirmation .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving bond lengths (C=S: ~1.68 Å) and dihedral angles between the tert-butyl and furyl groups. Computational methods (DFT at B3LYP/6-311+G(d,p)) predict electronic properties and non-covalent interactions, such as hydrogen bonding between thiourea’s NH and the furan oxygen, which stabilize the structure . Powder XRD can assess crystallinity, while DSC/TGA evaluates thermal stability (decomposition >200°C) .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

  • Methodological Answer : In vitro assays include:

  • Enzyme inhibition : Dose-dependent testing against targets like HIV reverse transcriptase (IC₅₀ via fluorescence resonance energy transfer) .
  • Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative bacteria) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., tert-butyl, furyl) influence coordination chemistry with transition metals?

  • Methodological Answer : The thiourea’s sulfur and NH groups act as bidentate ligands. Steric bulk from the tert-butyl group reduces coordination flexibility but enhances stability in Pd(II) or Cu(I) complexes. Spectroscopic techniques (UV-Vis, EPR) and cyclic voltammetry reveal metal-ligand charge transfer bands and redox behavior. For example, Pd(II) complexes exhibit square-planar geometry (confirmed by single-crystal XRD), with ligand substitution kinetics studied using pseudo-first-order models and DFT .

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify binding modes to proteins (e.g., HIV protease) that may explain variability in IC₅₀ values across studies. QSAR models correlate substituent electronegativity (e.g., furyl’s electron-rich π-system) with enhanced binding affinity. Contradictions in antimicrobial data may arise from strain-specific efflux pumps, addressed via efflux inhibitor co-administration .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

  • Methodological Answer : Continuous flow reactors improve scalability by maintaining precise temperature control (40–60°C) and reducing side reactions. Solvent selection (e.g., switching from ethanol to acetonitrile) enhances solubility of intermediates. Quality control via HPLC (C18 column, 70:30 acetonitrile/water) ensures batch consistency. Stability studies under accelerated conditions (40°C/75% RH) guide storage protocols (desiccated, −20°C) .

Q. What role does the furyl group play in modulating thiourea’s redox behavior?

  • Methodological Answer : Cyclic voltammetry in DMSO reveals a quasi-reversible oxidation peak at +0.85 V (vs. Ag/AgCl), attributed to the furyl moiety’s electron-donating effect. EPR spin-trapping experiments with DMPO confirm ROS generation in biological systems, linking redox activity to cytotoxicity .

Data Contradiction Analysis

Q. How to address discrepancies in thiourea’s enzyme inhibition potency across studies?

  • Methodological Answer : Variability may stem from assay conditions (e.g., buffer pH, ionic strength). Standardization using reference inhibitors (e.g., nevirapine for HIV RT) and orthogonal assays (e.g., SPR for binding kinetics) improves reproducibility. Meta-analyses of published IC₅₀ values with ANOVA can identify statistically significant outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.